3-[(1-Methylpiperidin-3-yl)methyl]aniline
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Overview
Description
3-[(1-Methylpiperidin-3-yl)methyl]aniline is an organic compound that features a piperidine ring substituted with a methyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Methylpiperidin-3-yl)methyl]aniline typically involves the reaction of 3-chloromethylpiperidine with aniline under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the solvent used is often an organic solvent like dichloromethane or toluene. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Methylpiperidin-3-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the aniline moiety to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Primary or secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-[(1-Methylpiperidin-3-yl)methyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(1-Methylpiperidin-3-yl)methyl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring and aniline moiety can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1-Methylpiperidin-4-yl)methyl]aniline
- 3-[(1-Methylpiperidin-2-yl)methyl]aniline
- 3-[(1-Methylpiperidin-3-yl)methyl]phenol
Uniqueness
3-[(1-Methylpiperidin-3-yl)methyl]aniline is unique due to the specific positioning of the methyl group on the piperidine ring and the aniline moiety. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-[(1-methylpiperidin-3-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-15-7-3-5-12(10-15)8-11-4-2-6-13(14)9-11/h2,4,6,9,12H,3,5,7-8,10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNRGLZYIPPDJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CC2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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